2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine 2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 824417-69-8
VCID: VC7230380
InChI: InChI=1S/C21H24N2O5S3/c1-16-9-11-18(12-10-16)31(26,27)20-19(22-13-6-14-28-2)29-21(23-20)30(24,25)15-17-7-4-3-5-8-17/h3-5,7-12,22H,6,13-15H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCCCOC
Molecular Formula: C21H24N2O5S3
Molecular Weight: 480.61

2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine

CAS No.: 824417-69-8

Cat. No.: VC7230380

Molecular Formula: C21H24N2O5S3

Molecular Weight: 480.61

* For research use only. Not for human or veterinary use.

2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine - 824417-69-8

Specification

CAS No. 824417-69-8
Molecular Formula C21H24N2O5S3
Molecular Weight 480.61
IUPAC Name 2-benzylsulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Standard InChI InChI=1S/C21H24N2O5S3/c1-16-9-11-18(12-10-16)31(26,27)20-19(22-13-6-14-28-2)29-21(23-20)30(24,25)15-17-7-4-3-5-8-17/h3-5,7-12,22H,6,13-15H2,1-2H3
Standard InChI Key SFDSPVILHOAHJM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCCCOC

Introduction

Key Structural Features:

  • Thiazole Core: The compound contains a thiazole ring, which is a five-membered heterocyclic structure with both sulfur and nitrogen atoms. This core is known for its bioactive properties.

  • Benzylsulfonyl Group: Attached at the second position of the thiazole ring, this group enhances the lipophilicity and potential biological activity of the molecule.

  • Tosyl Group: The para-toluenesulfonyl (tosyl) moiety at the fourth position contributes to stability and reactivity.

  • Methoxypropyl Side Chain: The N-(3-methoxypropyl) substituent adds hydrophilic characteristics, potentially improving solubility and bioavailability.

Synthesis

The synthesis of 2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions, including sulfonation, amination, and cyclization processes.

General Synthetic Route:

  • Preparation of Thiazole Core:

    • A precursor such as 2-aminothiazole is reacted with benzyl sulfonic acid or its derivatives under suitable conditions to introduce the benzylsulfonyl group.

  • Tosylation:

    • The thiazole derivative undergoes electrophilic substitution with tosyl chloride in the presence of a base (e.g., pyridine) to attach the tosyl group.

  • Amine Functionalization:

    • The final step involves nucleophilic substitution or amidation to introduce the N-(3-methoxypropyl) group.

Pharmacological Activities

Thiazole derivatives like this compound are studied for various therapeutic applications:

  • Anticancer Activity: Similar thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7 by inducing apoptosis through mitochondrial pathways .

  • Antimicrobial Properties: Compounds with sulfonamide or tosyl groups often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial enzymatic systems .

  • Anti-inflammatory Effects: Structural analogs with sulfonamide groups have been investigated as inhibitors of inflammatory pathways like 5-lipoxygenase .

Drug Development

The combination of hydrophobic (benzylsulfonyl) and hydrophilic (methoxypropyl) groups in this molecule suggests potential as a lead compound for optimizing pharmacokinetics.

Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen (1^1H) and carbon (13^13C) environments in the molecule .
Mass SpectrometryConfirms molecular weight and fragmentation pattern .
Infrared (IR) SpectroscopyDetects functional groups like sulfonamide (-SO2_2), tosyl (-SO2_2), and amine (-NH) .
X-ray CrystallographyProvides detailed three-dimensional structural data (if crystalline).

Research Findings on Related Compounds

Studies on structurally similar thiazole derivatives reveal promising biological activities:

  • Compounds with sulfonamide groups have shown selective cytotoxicity against cancer cells while sparing non-cancerous cells .

  • Molecular docking studies suggest that thiazole-based molecules can strongly bind to active sites of enzymes involved in inflammation or cancer progression .

  • Sulfonamides exhibit enhanced metabolic stability when combined with electron-withdrawing substituents like tosyl groups .

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